molecular formula C6H7BN4O2 B13938905 (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid

(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid

Cat. No.: B13938905
M. Wt: 177.96 g/mol
InChI Key: VTPHDUBAJWWUHE-UHFFFAOYSA-N
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Description

B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid is a heterocyclic compound that features a boronic acid group attached to a triazolopyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of more robust and scalable methods such as mechanochemical synthesis. This approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is advantageous due to its scalability and the ability to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The triazolopyridine core can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the triazolopyridine core.

Scientific Research Applications

B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The triazolopyridine core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the boronic acid group in B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid distinguishes it from other similar compounds. This functional group imparts unique reactivity and binding properties, making it particularly useful in the design of enzyme inhibitors and other biologically active molecules .

Properties

Molecular Formula

C6H7BN4O2

Molecular Weight

177.96 g/mol

IUPAC Name

(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid

InChI

InChI=1S/C6H7BN4O2/c8-6-9-5-3-4(7(12)13)1-2-11(5)10-6/h1-3,12-13H,(H2,8,10)

InChI Key

VTPHDUBAJWWUHE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NC(=NN2C=C1)N)(O)O

Origin of Product

United States

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